molecular formula C8H6N2O3 B174663 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid CAS No. 1260665-66-4

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid

Cat. No.: B174663
CAS No.: 1260665-66-4
M. Wt: 178.14 g/mol
InChI Key: BYZOIYCXPDKZRR-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a pyridine derivative with a suitable amine can lead to the formation of the desired pyrrolo[2,3-B]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce alkyl, aryl, or other functional groups into the molecule .

Scientific Research Applications

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new pharmaceuticals targeting various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-B]pyridine derivatives, such as:

Uniqueness

What sets 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid apart is its specific substitution pattern and the presence of the oxo group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new compounds with unique properties .

Properties

IUPAC Name

2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-6-2-4-1-5(8(12)13)3-9-7(4)10-6/h1,3H,2H2,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZOIYCXPDKZRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260665-66-4
Record name 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
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